
N-(3,4-dichlorobenzyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorobenzyl)cyclopentanecarboxamide, commonly known as DCC, is a chemical compound that has gained significant attention in the field of scientific research. DCC is a white crystalline solid that is soluble in organic solvents. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
DCC has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, DCC has been investigated for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. DCC has also been investigated for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In the field of agriculture, DCC has been investigated for its potential as a herbicide. It has been shown to inhibit the growth of weeds and improve crop yields in field trials. DCC has also been investigated for its potential as a fungicide. It has been shown to inhibit the growth of fungal pathogens and protect crops from disease.
In the field of materials science, DCC has been investigated for its potential as a building block for the synthesis of novel materials. It has been shown to react with various functional groups to form new compounds with unique properties. DCC has also been investigated for its potential as a stabilizer for polymers. It has been shown to improve the thermal stability and mechanical properties of polymers.
Mecanismo De Acción
The mechanism of action of DCC is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. DCC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. DCC has also been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DCC has been shown to have various biochemical and physiological effects. In animal models, DCC has been shown to reduce pain and inflammation, inhibit tumor growth, and improve crop yields. DCC has also been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCC has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and has a long shelf life. However, DCC has some limitations for use in lab experiments. It is insoluble in water, which can limit its use in aqueous systems. It also has a low melting point, which can make it difficult to handle at high temperatures.
Direcciones Futuras
There are several future directions for the study of DCC. In the field of medicine, further studies are needed to investigate the potential of DCC as an anti-inflammatory and analgesic agent. Clinical trials are also needed to evaluate the safety and efficacy of DCC in humans. In the field of agriculture, further studies are needed to investigate the potential of DCC as a herbicide and fungicide. Field trials are also needed to evaluate the effectiveness of DCC in real-world conditions. In the field of materials science, further studies are needed to investigate the potential of DCC as a building block for the synthesis of novel materials. New methods for the synthesis of DCC and its derivatives should also be explored to improve its properties and expand its potential applications.
Métodos De Síntesis
The synthesis of DCC involves the reaction between 3,4-dichlorobenzylamine and cyclopentanecarboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond. The reaction yields DCC as a white crystalline solid with a purity of over 98%.
Propiedades
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-11-6-5-9(7-12(11)15)8-16-13(17)10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVSRTAWKIETTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195030 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)
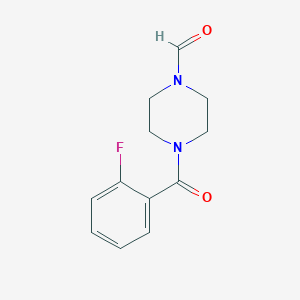

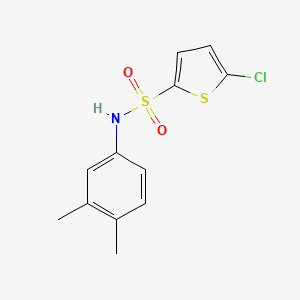
![2-[(3-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5843723.png)

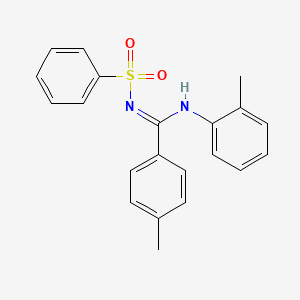
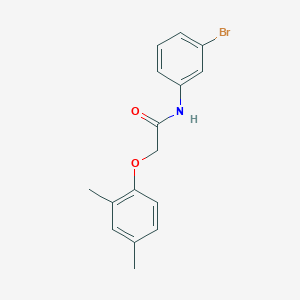
![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)

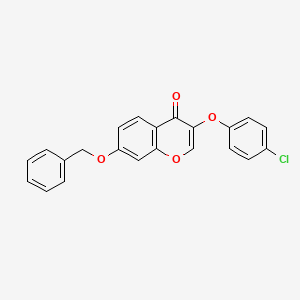
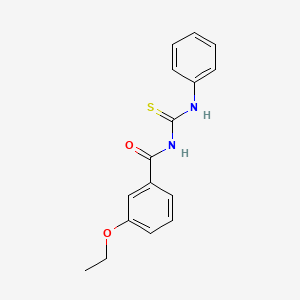
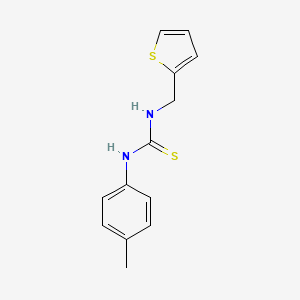
![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)